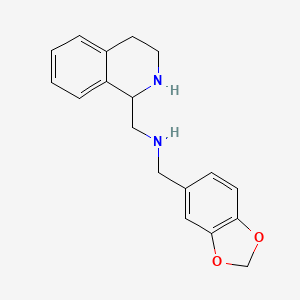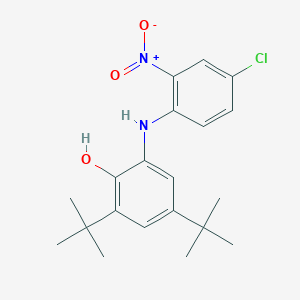![molecular formula C17H22N8O2S B11087200 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11087200.png)
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of triazolotriazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Its unique structure, which includes both triazole and triazine rings, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazolotriazine Core: The triazolotriazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and cyanuric chloride.
Introduction of Ethylamino Groups: The ethylamino groups can be introduced through nucleophilic substitution reactions using ethylamine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiol reagents.
Coupling with 2-Methoxyphenylacetic Acid: The final step involves coupling the triazolotriazine derivative with 2-methoxyphenylacetic acid using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfanyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazine derivatives, thiols.
Substitution Products: Alkylated or acylated triazolotriazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used for labeling proteins in biological assays.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting specific analytes.
Agriculture: It may have applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolotriazine core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, leading to covalent modification. The ethylamino groups can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-DIAMINO[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE
- 2-{[5,7-BIS(METHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Uniqueness
The presence of ethylamino groups in 2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE distinguishes it from similar compounds. These groups can enhance the compound’s solubility, binding affinity, and overall biological activity. Additionally, the combination of triazole and triazine rings provides a unique scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C17H22N8O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H22N8O2S/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)28-10-13(26)20-11-8-6-7-9-12(11)27-3/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23) |
InChI Key |
LDHDHGJQNNUDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11087128.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11087135.png)
![[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B11087140.png)
![2,2,3,3-Tetrafluoropropyl 4-[2-[(2,3-dimethylphenyl)imino]-3-(4-methylpiperazino)-1,3-thiazol-4(3H)-YL]-1-benzenesulfonate](/img/structure/B11087150.png)
-yl)ethanoate](/img/structure/B11087153.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)

![N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087170.png)

![1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium](/img/structure/B11087182.png)
![2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
